(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol
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Overview
Description
(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate reagent to form the propenol structure. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(3,4-dichlorophenyl)prop-2-enal or 3-(3,4-dichlorophenyl)propanoic acid.
Reduction: 3-(3,4-dichlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dichlorophenyl)prop-2-enal: An aldehyde derivative with similar structural features.
3-(3,4-dichlorophenyl)propan-1-ol: A saturated alcohol derivative.
3-(3,4-dichlorophenyl)propanoic acid: A carboxylic acid derivative.
Uniqueness
(2E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol is unique due to its specific combination of a dichlorophenyl group and a propenol moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
148775-22-8 |
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Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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